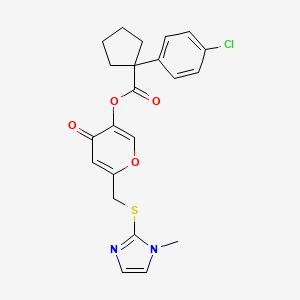

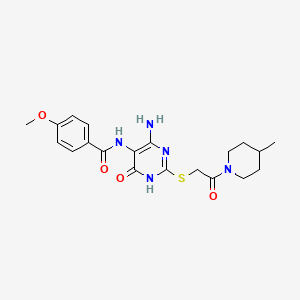

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which makes it an attractive target for synthesis and study.

Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis

- Research has utilized the pyrazolyl group, which is similar to the one in the compound of interest, as a building block for synthesizing metal complexes. These complexes, involving gold and palladium derivatives, exhibit unique bonding interactions and could have implications in materials science and coordination chemistry (Claramunt et al., 2003).

Pharmacological Potential

- A study focused on the computational and pharmacological potential of novel derivatives including 1,3,4-oxadiazole and pyrazole, similar to the compound of interest. These compounds showed diverse biological activities like tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antioxidant Activity

- New 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant properties. These compounds displayed significant free-radical scavenging ability, suggesting their potential in oxidative stress-related applications (Shakir et al., 2014).

Antibacterial and Antifungal Activity

- A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antibacterial and antifungal activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Kulkarni et al., 2021).

Spectroscopic and Computational Analysis

- Extensive computational analysis and spectroscopic characterization of oxadiazole derivatives were performed, revealing insights into their chemical stability, reactivity, and potential applications in areas like tuberculosis treatment (El-Azab et al., 2018).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(m-tolyl)-1,2,4-oxadiazole, which is synthesized from m-toluidine and ethyl chloroformate. The second intermediate is 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 2-butoxybenzaldehyde and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "m-toluidine", "ethyl chloroformate", "2-butoxybenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole", "a. Dissolve m-toluidine (1.0 eq) in dry dichloromethane (DCM) and cool to 0°C.", "b. Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture while stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-(m-tolyl)-1,2,4-oxadiazole as a white solid.", "Step 2: Synthesis of 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde", "a. Dissolve 2-butoxybenzaldehyde (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol and reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Wash the product with ethanol and dry under vacuum to obtain 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde as a yellow solid.", "Step 3: Coupling of intermediates to form final product", "a. Dissolve 3-(m-tolyl)-1,2,4-oxadiazole (1.0 eq) and 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde (1.1 eq) in dry DCM and cool to 0°C.", "b. Slowly add triethylamine (1.1 eq) and catalytic amount of p-toluenesulfonic acid to the reaction mixture while stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 12 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain the final product, 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole as a white solid." ] } | |

CAS-Nummer |

1094606-45-7 |

Produktname |

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole |

Molekularformel |

C22H22N4O2 |

Molekulargewicht |

374.444 |

IUPAC-Name |

5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H22N4O2/c1-3-4-12-27-20-11-6-5-10-17(20)18-14-19(25-24-18)22-23-21(26-28-22)16-9-7-8-15(2)13-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25) |

InChI-Schlüssel |

MHVPETAICKCKJR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

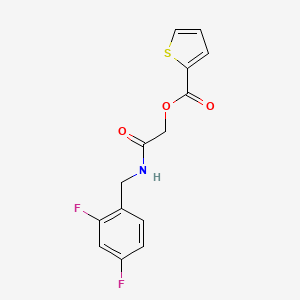

![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)

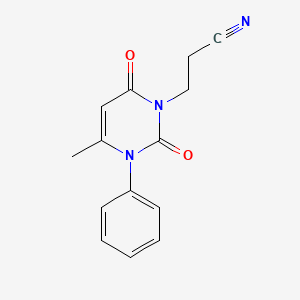

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)

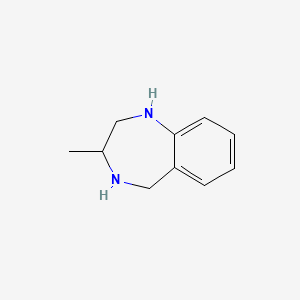

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)